3-(Oxepan-4-ylamino)piperidin-2-one
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Overview
Description
3-(Oxepan-4-ylamino)piperidin-2-one, also known as OPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. OPA is a cyclic amine that contains both piperidine and oxepane rings, making it a unique structural scaffold for the development of novel molecules with diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(Oxepan-4-ylamino)piperidin-2-one is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in various cellular processes, including cell growth, survival, and differentiation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can modulate the expression of various genes involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the reduction of oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(Oxepan-4-ylamino)piperidin-2-one is its unique structural scaffold, which allows for the development of novel molecules with diverse biological activities. Additionally, this compound has been shown to exhibit potent anticancer and neuroprotective activity, making it a promising candidate for the development of new drugs for the treatment of various diseases. However, this compound also has some limitations, including its relatively complex synthesis method and limited availability in large quantities.
Future Directions
There are several future directions for research on 3-(Oxepan-4-ylamino)piperidin-2-one, including the development of new derivatives with improved pharmacological properties, the elucidation of its mechanism of action, and the evaluation of its potential applications in other fields, such as materials science. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical settings, as well as to identify potential drug-drug interactions and side effects.
Synthesis Methods
3-(Oxepan-4-ylamino)piperidin-2-one can be synthesized through a multistep process that involves the reaction of piperidine with 4-bromobutyric acid to form the corresponding amide, which is then cyclized using a Grignard reagent to yield the oxepane ring. The resulting compound is then treated with chloroformate to form the final product, this compound.
Scientific Research Applications
3-(Oxepan-4-ylamino)piperidin-2-one has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. This compound has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-(oxepan-4-ylamino)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11-10(4-1-6-12-11)13-9-3-2-7-15-8-5-9/h9-10,13H,1-8H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGUQHFHKRSCRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC2CCCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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